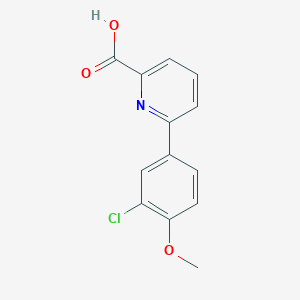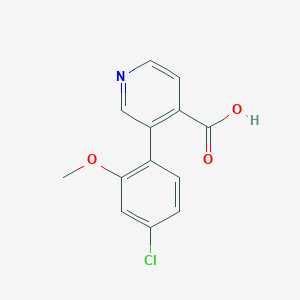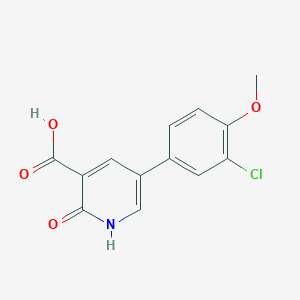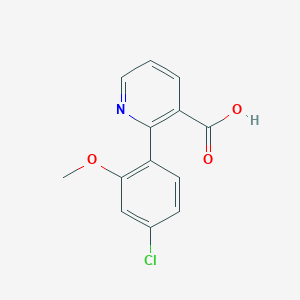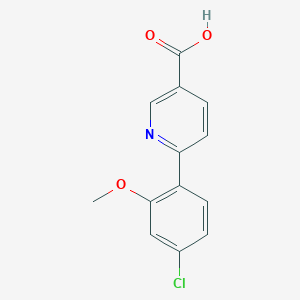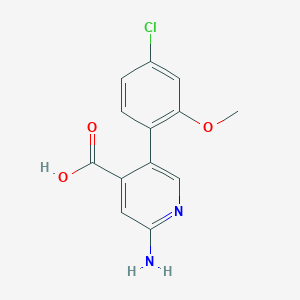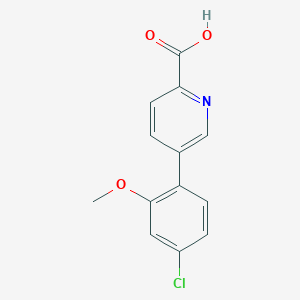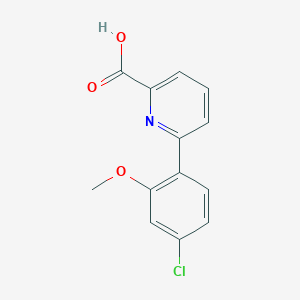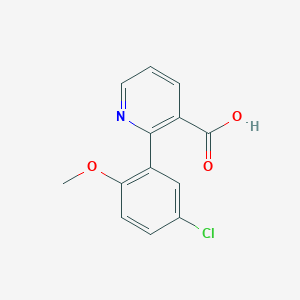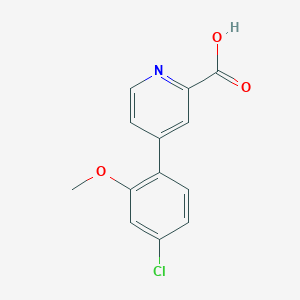
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-methoxyphenyl)picolinic acid (4-CMPPA) is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a melting point of 123-125°C. 4-CMPPA is widely used in scientific research for a variety of applications, including synthesis, biochemical studies, and drug development.
作用機序
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is not yet fully understood. It is believed to act as an inhibitor of an enzyme known as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects. In addition, 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been linked to anti-depressant effects.
実験室実験の利点と制限
The use of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available in a 95% pure form. In addition, it is stable and can be stored for long periods of time. Furthermore, it is relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds.
However, there are some limitations to the use of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments. It is a relatively weak inhibitor of COX-2 and acetylcholinesterase, and therefore may not be suitable for use in experiments where a strong inhibition of these enzymes is required. In addition, the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is not yet fully understood, and therefore it may not be suitable for use in experiments where a better understanding of the mechanism of action is needed.
将来の方向性
There are a number of potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in scientific research. One potential direction is to further study the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% on various enzymes and pathways. In addition, 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% could be used as a starting material for the synthesis of various other compounds, which could then be tested for their potential therapeutic applications. Finally, further research could be conducted to determine the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%, which could lead to the development of new drugs or treatments.
合成法
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% can be synthesized via a two-step process. In the first step, 4-chloro-2-methoxyphenol is reacted with pyridine in the presence of a base (e.g. potassium carbonate) to form 4-(4-chloro-2-methoxyphenyl)pyridine. In the second step, the pyridine is then reacted with acetic anhydride to form 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%. This method of synthesis yields a 95% pure product.
科学的研究の応用
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including drug development, biochemical studies, and synthesis. It has been used as a starting material for the synthesis of various compounds, such as 2-methoxy-4-chlorophenylacetic acid and 4-chloro-2-methoxyphenylacetic acid, which have been studied for their potential therapeutic applications. 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has also been used in studies of the biochemical and physiological effects of various drugs, as well as in the synthesis of drugs for the treatment of cancer, hypertension, and other diseases.
特性
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-7-9(14)2-3-10(12)8-4-5-15-11(6-8)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXPYINUANRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



